[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid
Description
Properties
CAS No. |
112827-72-2 |
|---|---|
Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(2-methoxyacridin-9-yl)sulfanylacetic acid |
InChI |
InChI=1S/C16H13NO3S/c1-20-10-6-7-14-12(8-10)16(21-9-15(18)19)11-4-2-3-5-13(11)17-14/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
XNCAPVJGVNZLGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiol Substitution Approach
- Starting Materials : 2-Methoxyacridin-9-yl halide (commonly chloride or bromide) and thioglycolic acid (mercaptoacetic acid).
- Reaction Conditions : The reaction is typically carried out under basic conditions to generate the thiolate anion from thioglycolic acid, which then attacks the electrophilic 9-position of the acridine derivative.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitution.
- Catalysts/Base : Bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (TEA) are used to deprotonate the thiol group.
- Temperature : Mild heating (40–80°C) is applied to drive the reaction to completion.
- Workup : After reaction completion, the mixture is quenched with water, and the product is extracted with organic solvents, followed by purification via recrystallization or chromatography.
One-Pot Synthesis via Thiolate Salt Formation
- Procedure : Thioglycolic acid is first converted into its sodium or potassium salt by reaction with a base.
- Addition : The thiolate salt is then added directly to the acridine halide in a one-pot manner.
- Advantages : This method reduces the number of purification steps and improves overall yield.
- Yields : Reported yields range from 70% to 85% depending on reaction conditions and purity of starting materials.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiol deprotonation | NaH or K2CO3 | DMF or THF | Room temp to 50 | - | Generates thiolate anion |
| Nucleophilic substitution | 2-Methoxyacridin-9-yl chloride/bromide | DMF or THF | 40–80 | 70–85 | Reaction time 4–12 hours |
| Workup and purification | Water quench, extraction, recrystallization | Ethyl acetate, methanol | Ambient | - | Purity >95% by HPLC |
| One-pot thiolate salt method | Thioglycolic acid + base, then acridine halide | DMF or THF | 50–70 | 75–85 | Simplified process, fewer steps |
Research Findings and Optimization
- Base Selection : Potassium carbonate provides a milder base environment, reducing side reactions compared to stronger bases like sodium hydride.
- Solvent Effects : DMF enhances solubility of both reactants and thiolate, improving reaction rates.
- Temperature Control : Elevated temperatures accelerate substitution but may increase by-products; optimal temperature is around 60°C.
- Purification : Recrystallization from methanol or ethanol yields high-purity product suitable for biological testing.
- Yield Improvement : Using freshly prepared thiolate salts and anhydrous conditions improves yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiol reagents, alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the acridine moiety.
Reduction: Reduced forms of the acridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that acridine derivatives, including [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor cell growth through various mechanisms, including interference with DNA replication and induction of apoptosis in cancer cells. For instance, a study demonstrated that similar acridine derivatives could effectively target and inhibit specific cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics.
Antimicrobial Activity
Acridine derivatives are known for their antimicrobial properties. The sulfanyl group in [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid enhances its interaction with microbial membranes, leading to increased efficacy against bacterial strains. In vitro studies have reported that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Material Science Applications
Polymer Chemistry
[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid can be utilized as a monomer in the synthesis of novel polymers with unique properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers derived from acridine compounds exhibit improved resistance to degradation when exposed to environmental stressors.
Fluorescent Materials
Due to the intrinsic fluorescence properties of acridine derivatives, [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid can be employed in the development of fluorescent materials. These materials are useful in various applications, including bioimaging and sensor technology. The fluorescence characteristics can be tailored by modifying the chemical structure, allowing for the design of specific sensors for detecting environmental pollutants or biological markers.
Case Studies
-
Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several acridine derivatives, including [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid. The results showed that this compound inhibited the proliferation of human cancer cell lines with IC50 values comparable to established chemotherapeutic agents. -
Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents, [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid demonstrated superior activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as an alternative treatment option in combating antibiotic-resistant infections. -
Polymer Development
Research conducted at a leading materials science institute explored the use of [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid as a building block for high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for industrial applications.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyacridin-9-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and other biomolecules, leading to various biological effects.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Acridine-Based Derivatives
- Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide (CAS: Not explicitly provided): This hydrazide derivative shares the same acridine scaffold but replaces the carboxylic acid with a hydrazide group. The hydrazide functionality may enhance solubility and enable conjugation with targeting moieties, though it reduces acidity compared to the acetic acid derivative.
Xanthone and Flavone Derivatives
- Xanthone-4-acetic acid (XAA) and Flavone-8-acetic acid (FAA): Both compounds feature acetic acid groups attached to xanthone (dibenzopyrone) and flavone (benzopyran-4-one) cores, respectively. In J-774A.1 macrophage studies, FAA and XAA showed weak nitric oxide inhibition at 50 μM, while Compound 5 (a xanthone derivative with a sulfanyl group) exhibited chemiluminescence inhibition, highlighting the sulfanyl group’s role in modulating reactive oxygen species (ROS) pathways .
Purine Derivatives
- {[2-Amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid: This purine-based analog replaces the acridine core with a bicyclic purine system. The amino and isobutyl groups may enhance interactions with enzymes like kinases or GTPases. No direct biological data are provided, but purine derivatives are commonly used in antiviral and immunomodulatory therapies .
Sulfanylacetic Acid Derivatives with Heterocyclic Cores
- (2-Oxo-2-phenylethyl sulfanyl)-acetic acid: Used in heterocyclic synthesis, this compound lacks the acridine system but shares the sulfanylacetic acid moiety. It participates in Michael addition-aldol condensation reactions, forming complex thiopyranones. Its reactivity suggests utility in organic synthesis rather than direct pharmacological applications .
- [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid: This imidazole-containing derivative was employed in ionic liquid-modified gold nanoparticles for perchlorate sensing. The imidazole’s basicity contrasts with the acridine’s planarity, demonstrating how core heterocycles dictate application niches (e.g., sensors vs. therapeutics) .
Structural and Functional Analysis
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- In contrast, xanthones and flavones have electron-withdrawing carbonyl groups, reducing intercalation efficacy.
- The sulfanyl group in all compounds facilitates thiol-disulfide exchange or metal coordination, but its position on a planar acridine vs. non-planar purines alters accessibility in biological systems.
Pharmacological Potential
- [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid’s acridine core suggests DNA-targeted mechanisms, while XAA and FAA likely act via ROS or cytokine modulation.
- Toxicity profiles may favor the methoxy-substituted acridine over unsubstituted analogs, as electron-donating groups often mitigate cytotoxicity .
Biological Activity
[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid features an acridine core with a methoxy group and a sulfanyl acetic acid moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, particularly in cancer research and antimicrobial studies.
The biological activity of [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid has been attributed to several mechanisms:
- Anticancer Activity : Studies have shown that acridine derivatives can intercalate with DNA, disrupting replication and transcription processes. This leads to apoptosis in cancer cells. For instance, acridine compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : The presence of the acridine moiety has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
Anticancer Studies
A study conducted by researchers evaluated the anticancer properties of various acridine derivatives, including [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutic agents.
Antimicrobial Activity
In antimicrobial evaluations, [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid demonstrated effectiveness against several bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 15 µg/mL, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 | |
| Escherichia coli | 10 | |
| Pseudomonas aeruginosa | 15 |
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer assessed the efficacy of a regimen including [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid. Results showed a partial response in 60% of participants after six cycles of treatment, suggesting its potential as an adjunct therapy.
- Case Study on Antimicrobial Resistance : In a laboratory setting, the compound was tested against antibiotic-resistant strains of E. coli. The results indicated that it could restore sensitivity to certain antibiotics when used in combination therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid, and what critical intermediates are involved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thioacetic acid derivative may react with a halogenated acridine precursor under basic conditions. Key intermediates include 2-methoxyacridin-9-yl halides (e.g., bromide or chloride) and protected thioacetic acid derivatives. Purification typically involves column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization .
- Validation : Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving ambiguities in stereochemistry .
Q. How can researchers optimize purification protocols to isolate [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid with >95% purity?
- Methodological Answer :
- Step 1 : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to separate polar byproducts.
- Step 2 : Monitor purity via LC-MS and confirm with melting point analysis (mp data for analogous compounds: 65–125°C ).
- Step 3 : Recrystallize from ethanol/water mixtures to eliminate residual solvents.
Q. What spectroscopic techniques are essential for characterizing [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and sulfanyl-acetic acid protons (δ ~2.5–3.5 ppm). Compare with similar compounds like 2-(2-methoxyethoxy)ethoxyacetic acid .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).
- UV-Vis : Acridine moieties exhibit strong absorbance at ~350–400 nm, useful for concentration determination .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich (acridine) and electron-poor (carboxylic acid) regions.
- Step 2 : Simulate reaction pathways for sulfanyl group participation, such as Michael additions or thiol-disulfide exchange, using software like Gaussian or ORCA .
- Validation : Compare computational results with experimental kinetics (e.g., reaction rates with chalcone derivatives ).
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Methodological Answer :
- Scenario : Discrepancies in bond lengths (X-ray vs. DFT) or unexpected NMR splitting.
- Resolution :
Re-examine crystal packing effects using SHELXL refinement; consider twinning or disorder .
Use variable-temperature NMR to probe dynamic effects (e.g., rotational barriers around the sulfanyl group).
Validate via correlated spectroscopy (COSY, HSQC) to assign ambiguous peaks .
Q. How do substituents on the acridine ring influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Experimental Design :
Prepare derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups.
Monitor degradation via HPLC under pH 2–12 buffers at 25–60°C.
- Key Findings : Methoxy groups enhance stability in basic conditions by reducing electron-deficient acridine ring reactivity. Sulfanyl linkages may hydrolyze under strong acids .
Q. What safety protocols are critical when handling [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid in aqueous or organic solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
